kavain

描述

D,L 卡瓦因是一种卡瓦内酯,属于一类主要存在于卡瓦植物(Piper methysticum)根部的内酯类化合物。它以其精神活性而闻名,尤其是其抗焦虑(减轻焦虑)和镇静作用。 该化合物因其潜在的治疗应用而被研究,特别是在治疗焦虑症方面 .

准备方法

合成路线和反应条件

D,L 卡瓦因的合成通常涉及在碱的存在下,将 4-甲氧基-2-丁酮与苯甲醛缩合,然后进行环化和还原步骤。 反应条件通常包括使用乙醇或甲醇等溶剂和氢氧化钠或碳酸钾等催化剂 .

工业生产方法

D,L 卡瓦因的工业生产涉及提取卡瓦根,然后进行纯化工艺以分离卡瓦内酯。 溶剂萃取、色谱法和结晶等技术常用于获得高纯度的 D,L 卡瓦因 .

化学反应分析

Synthetic Pathways for Kavain Production

Three asymmetric synthesis methods have been developed to produce enantiomerically pure this compound:

Table 1: Key Synthetic Routes for (+)-Kavain

*Enantiomeric excess (EE) data from chiral HPLC analysis .

Hydroxylation and Metabolic Reactions

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19, forming reactive intermediates:

Primary Metabolic Pathways

-

Aromatic hydroxylation : Para-hydroxylation at C-12 forms 12-hydroxythis compound .

-

Oxidation/Dehydrogenation : Generates quinone methide intermediates .

-

Glucuronidation/Sulfation : Phase II conjugation at hydroxyl groups .

Computational Analysis of Hydroxylation Intermediates

A Spartan-based study identified stable intermediates during CYP-mediated hydroxylation:

Table 2: Stability of Hydroxylation Intermediates

| Intermediate | Energy (kJ/mol) | Stability | Role in Pathway |

|---|---|---|---|

| 1 | -256.09 | Stable | Initial epoxide |

| 2 | -258.34 | Stable | Dihydrodiol |

| 3 | -254.15 | Unstable | Unlikely intermediate |

| 5 | -259.01 | Stable | Ketone intermediate |

The plausible pathway involves This compound → Intermediate 1 → Intermediate 2 → 12-hydroxythis compound (Fig. 11b in ).

Derivatization via Cross-Coupling Reactions

Palladium- and nickel-catalyzed reactions enable structural diversification of this compound’s lactone core:

Analytical Derivatization Techniques

GC/MS methods employ chemical modifications to detect this compound metabolites:

Reactive Metabolite Formation

CYP2C19-mediated bioactivation generates electrophilic intermediates that conjugate with glutathione (GSH), forming This compound-GSH adducts (m/z 543.2) . This pathway is implicated in hepatotoxicity risks associated with kava consumption.

科学研究应用

Pharmacological Properties

Kavain exhibits a range of pharmacological activities, including:

- Anxiolytic Effects : this compound has been shown to modulate GABA_A receptors, which are critical for anxiety regulation. Studies indicate that it enhances GABAergic transmission without acting through the classical benzodiazepine binding site, suggesting a unique mechanism of action .

- Anti-inflammatory Activity : Research has identified this compound as an effective anti-inflammatory agent. A study demonstrated that this compound significantly reduced TNF-α secretion in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential utility in treating inflammatory conditions .

- Neuroprotective Effects : this compound has been noted for its neuroprotective properties. It has shown efficacy in pre-treatment against neurotoxicity related to Parkinson's disease and the accumulation of β-amyloid plaques associated with Alzheimer's disease .

- Analgesic and Anticonvulsant Properties : this compound has demonstrated analgesic and anticonvulsant activities in various studies, contributing to its profile as a potential therapeutic agent for pain management and seizure disorders .

Anti-inflammatory Effects

A study identified a this compound analog (Kava-205Me) with enhanced anti-inflammatory properties. This compound was effective in reducing inflammation markers in various models, showcasing the therapeutic potential of modified kavalactones .

Neuroprotection

Research on the protective effects of this compound against neurotoxic agents revealed its potential in preventing neuronal damage associated with Parkinson's disease. In vitro studies indicated that this compound could mitigate the effects of toxins on dopaminergic neurons .

Analgesic Properties

Clinical trials have demonstrated this compound's efficacy in reducing anxiety and pain symptoms, supporting its use as a natural alternative for managing anxiety-related disorders and chronic pain conditions .

Comprehensive Data Table

| Application | Mechanism | Research Findings | Potential Clinical Use |

|---|---|---|---|

| Anxiolytic | GABA_A receptor modulation | Enhances GABAergic transmission | Anxiety disorders |

| Anti-inflammatory | Cytokine inhibition | Reduces TNF-α secretion in macrophages | Inflammatory diseases |

| Neuroprotective | Protection against neurotoxins | Prevents neuronal damage from MPTP | Neurodegenerative diseases |

| Analgesic | Pain modulation | Effective in alleviating pain symptoms | Pain management |

| Anticonvulsant | Modulation of neuronal excitability | Reduces seizure activity in animal models | Epilepsy treatment |

作用机制

D,L 卡瓦因主要通过调节大脑中γ-氨基丁酸(GABA)受体来发挥其作用。它增强了 GABA 与其受体的结合,导致抑制性神经传递增加,并对中枢神经系统产生镇静作用。 此外,D,L 卡瓦因已被证明可以抑制电压门控钠和钙通道,这有助于其抗惊厥特性 .

相似化合物的比较

类似化合物

二氢卡瓦因: 卡瓦因的还原形式,具有类似的抗焦虑特性。

甲基卡瓦因: 另一种具有镇静和抗焦虑作用的卡瓦内酯。

杨宁碱: 一种以其精神活性而闻名的卡瓦内酯.

独特性

D,L 卡瓦因的独特之处在于它能够调节多个神经递质系统,包括 GABA、血清素和多巴胺通路。 这种多靶点机制有助于其广泛的药理学效应,使其区别于其他卡瓦内酯 .

生物活性

Kavain, a prominent kavalactone derived from the root of the Piper methysticum plant, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anxiolytic, anti-inflammatory, analgesic, and antioxidant effects, supported by various studies and case analyses.

Overview of this compound

This compound is one of the major constituents of kava extracts, which have been traditionally used in Pacific Island cultures for their relaxing and anxiolytic properties. The pharmacological actions of this compound are primarily attributed to its interaction with several neurotransmitter systems, particularly the GABAergic system.

This compound exhibits its biological activity through multiple mechanisms:

- GABA Receptor Modulation : this compound enhances the activity of GABA type A receptors (GABA ARs), which are crucial for inhibitory neurotransmission in the brain. Studies have shown that this compound potentiates GABA-induced responses in a concentration-dependent manner across various GABA AR subtypes, although it does not act through the classical benzodiazepine binding site .

- Anti-inflammatory Effects : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role for this compound in managing inflammatory conditions .

- Antioxidant Activity : this compound has demonstrated antioxidant properties, contributing to its protective effects against oxidative stress in various cellular models .

Anxiolytic Effects

This compound has been shown to possess anxiolytic properties comparable to benzodiazepines without their associated side effects. Clinical trials have reported significant reductions in anxiety symptoms among participants consuming kava extracts rich in this compound .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been documented in several studies:

These findings support the potential use of this compound as an anti-inflammatory agent.

Analgesic and Antioxidant Activities

This compound has also been recognized for its analgesic effects. It modulates pain pathways and has shown promise in reducing pain perception in animal models. Additionally, its antioxidant activity contributes to cellular protection against oxidative damage, further enhancing its therapeutic profile .

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

- Cognitive Function and Driving Safety : A study assessed cognitive functions in kava drinkers versus non-drinkers. Results indicated no significant impairment in reaction times or divided attention among kava consumers after traditional consumption levels, suggesting that this compound may not adversely affect cognitive performance despite its sedative properties .

- Inflammatory Conditions : In a clinical setting, patients with inflammatory disorders treated with this compound exhibited reduced symptoms and improved quality of life indicators, supporting its use as a complementary therapy .

属性

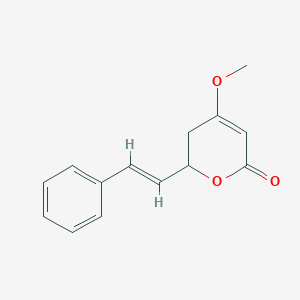

IUPAC Name |

4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859419 | |

| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-33-2 | |

| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。